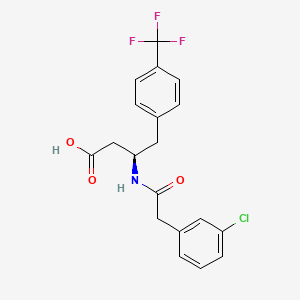
(R)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with both chlorophenyl and trifluoromethylphenyl groups, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the amide bond: This step involves the reaction of 3-chlorophenylacetic acid with an appropriate amine to form the amide intermediate.
Introduction of the butanoic acid moiety: The amide intermediate is then reacted with a butanoic acid derivative under suitable conditions to introduce the butanoic acid moiety.
Incorporation of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine gas and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-methylphenyl)butanoic acid
- ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-fluorophenyl)butanoic acid
- ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-chlorophenyl)butanoic acid
Uniqueness
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C19H17ClF3NO3 |
|---|---|
分子量 |
399.8 g/mol |
IUPAC 名称 |
(3R)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m1/s1 |
InChI 键 |
QOSIJVVNNGXEKE-MRXNPFEDSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)N[C@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



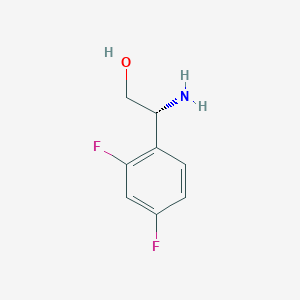
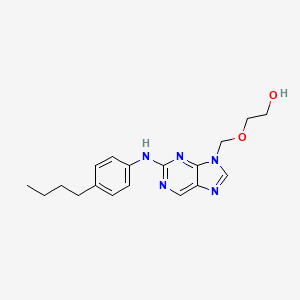

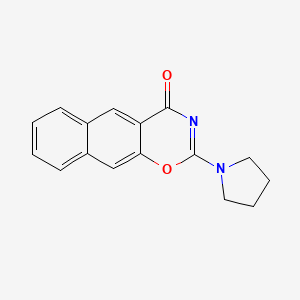
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
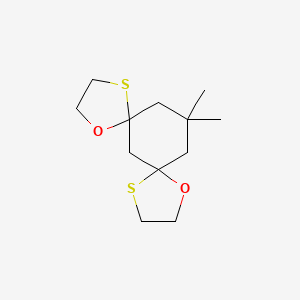
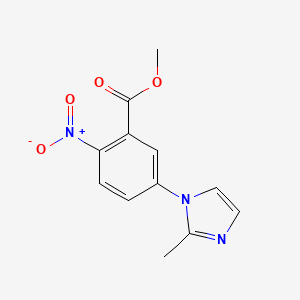
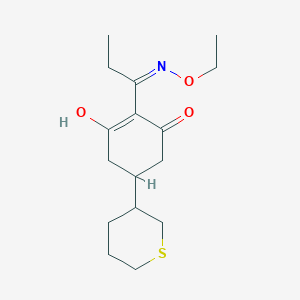
![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
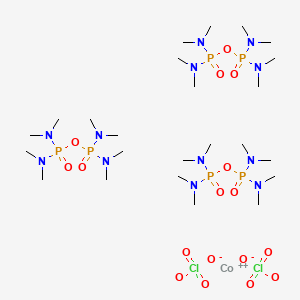


![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)
